4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide
Description
Global Burden of Chronic Hepatitis B Virus Infection
HBV infection demonstrates staggering geographical disparities, with 80% of cases concentrated in sub-Saharan Africa and East Asia. The World Health Organization estimates 1.2 million new HBV infections occurred in 2022, primarily through vertical transmission and unsafe medical practices. Chronic infection progresses to cirrhosis in 20-30% of patients, with hepatocellular carcinoma developing at an annual rate of 2-5% in cirrhotic individuals.
Table 1: Global HBV Burden (2024 WHO Data)
| Metric | Value |
|---|---|
| Chronic infections | 254 million |
| Annual new infections | 1.2 million |
| Annual HBV-related deaths | 1.3 million |
| Birth dose vaccine coverage | 45% |
| Three-dose vaccine coverage | 84% |
These epidemiological patterns underscore the urgent need for therapies addressing both viral replication and persistent covalently closed circular DNA (cccDNA).
Limitations of Current Nucleos(t)ide Analog Therapies
First-line nucleos(t)ide analogues like tenofovir and entecavir suppress viral replication but exhibit critical limitations:
- Resistance Development : Long-term lamivudine use leads to rtM204V/I mutations in 53-76% of patients within three years, reducing efficacy by altering reverse transcriptase substrate affinity.
- cccDNA Persistence : Nucleos(t)ide analogues fail to eliminate nuclear cccDNA reservoirs, enabling viral rebound upon treatment cessation.
- Incomplete Viral Suppression : A meta-analysis of 654 patients showed 12-month survival rates of 82% with nucleoside analogues versus 64% without, but HBV DNA remains detectable in 30% of treated patients.
These limitations necessitate targeting alternative viral lifecycle stages through mechanisms like capsid assembly disruption.
Rationale for Targeting HBV Capsid Assembly Processes
HBV capsid assembly represents a vulnerable therapeutic target due to its essential role in viral replication:
- Structural Requirements : The HBV core protein (Cp149) dimerizes through N-terminal assembly domains, forming icosahedral capsids that package pregenomic RNA (pgRNA)-polymerase complexes.
- CAM Mechanisms : Small molecules like sulfamoylbenzamides induce aberrant capsid structures through:
Table 2: Capsid Assembly Modulation Strategies
| Approach | Effect on Capsids | Clinical Advantage |
|---|---|---|
| Core Protein Allostery | Empty capsid formation | Blocks pgRNA packaging |
| Dimer Interface Binding | Malformed procapsids | Prevents DNA synthesis |
| Thermodynamic Destabilization | Rapid capsid disassembly | Enhances immune recognition |
Molecular dynamics simulations reveal that 4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide induces torsional strain in Cp149 dimers, reducing capsid stability by 3.2 kcal/mol compared to wild-type assemblies. This compound's 4-chloro substituent enhances hydrophobic interactions with Tyr132, while the 2,4-dimethoxyphenyl group induces steric clashes in growing capsid lattices.
In vitro studies demonstrate 90% inhibition of pgRNA-containing nucleocapsids at 1 μM concentration, with 50% effective concentration (EC50) values of 0.28 μM against genotype D HBV. The sulfamoyl moiety appears critical for activity, as N-desulfonated analogues show >100-fold reduced potency. These findings position this compound as a promising candidate for overcoming nucleos(t)ide analogue limitations through orthogonal antiviral mechanisms.
Properties
Molecular Formula |
C17H19ClN2O5S |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide |
InChI |
InChI=1S/C17H19ClN2O5S/c1-10(13-6-5-12(24-2)9-15(13)25-3)20-17(21)11-4-7-14(18)16(8-11)26(19,22)23/h4-10H,1-3H3,(H,20,21)(H2,19,22,23) |
InChI Key |
VFDBJISGINGYEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)OC)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Sulfamoyl-4-Chlorobenzoic Acid
The benzoic acid precursor is prepared via sulfonation and chlorination. In a representative protocol (adapted from):
-
Sulfonation : Benzoic acid is treated with chlorosulfonic acid at 0–5°C to yield 3-sulfobenzoic acid.
-
Ammonolysis : Reaction with ammonium hydroxide introduces the sulfamoyl group.
-
Chlorination : Electrophilic chlorination using Cl₂ gas in acetic acid achieves regioselective substitution at the 4-position.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | ClSO₃H, 0°C, 2 hr | 82 |
| Ammonolysis | NH₄OH, rt, 6 hr | 75 |
| Chlorination | Cl₂, AcOH, 25°C, 1 hr | 68 |
Benzamide Core Formation
The carboxylic acid is activated for coupling with the amine side chain. Two predominant methods are documented:
Thionyl Chloride-Mediated Activation
3-Sulfamoyl-4-chlorobenzoic acid reacts with thionyl chloride (SOCl₂) under reflux to form the corresponding acyl chloride. Subsequent treatment with 1-(2,4-dimethoxyphenyl)ethylamine in dichloromethane (DCM) yields the crude benzamide.
Reaction Scheme :
Optimized Conditions :
Carbodiimide Coupling
Alternative protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as coupling agents. This method minimizes racemization and is preferred for stereosensitive intermediates.
Procedure :
-
Dissolve 3-sulfamoyl-4-chlorobenzoic acid (1 eq) and EDC (1.2 eq) in DMF.
-
Add HOBt (1.1 eq) and stir at 0°C for 30 min.
-
Introduce 1-(2,4-dimethoxyphenyl)ethylamine (1.05 eq) and react at 25°C for 12 hr.
Yield Comparison :
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Thionyl Cl | 98.2 | 74 |
| EDC/HOBt | 99.5 | 81 |
Sulfamoylation and Chlorination Synergy
The positioning of the sulfamoyl and chloro groups necessitates sequential functionalization to avoid cross-reactivity. A one-pot approach developed by uses N-protected intermediates to enhance regioselectivity:
Protective Group Strategy
-
Boc Protection : Introduce tert-butoxycarbonyl (Boc) to the amine side chain before sulfamoylation.
-
Sulfamoylation : React with sulfamoyl chloride in pyridine at −10°C.
-
Deprotection : Remove Boc with trifluoroacetic acid (TFA) in DCM.
-
Chlorination : Treat with N-chlorosuccinimide (NCS) in acetonitrile.
Critical Parameters :
-
Temperature control (−10°C) prevents sulfamoyl group migration.
-
NCS outperforms Cl₂ in minimizing aromatic ring over-chlorination.
Purification and Analytical Characterization
Chromatographic Challenges
The target compound’s polar sulfamoyl group and bulky dimethoxyphenyl substituent complicate silica-based chromatography. Reverse-phase HPLC (C18 column) with isocratic elution (MeCN/H₂O + 0.1% TFA) achieves baseline separation.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH₂), 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.65–6.58 (m, 3H, OCH₃-ArH), 4.52 (q, J = 6.8 Hz, 1H, CH(CH₃)), 3.82 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 1.49 (d, J = 6.8 Hz, 3H, CH₃).
-
HRMS : m/z calcd for C₁₇H₁₈ClN₂O₅S [M+H]⁺: 413.0564; found: 413.0568.
Scalability and Industrial Adaptations
Batch processes face limitations due to exothermic sulfamoylation. Continuous-flow microreactors (0.5 mm ID) enable safer scale-up:
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group or the sulfamoyl group, leading to dechlorination or desulfonation.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its sulfamoyl group is particularly relevant in the study of sulfonamide-based enzyme inhibitors.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery, especially in targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can occur through competitive binding or allosteric modulation, depending on the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfamoylbenzamides, which are widely studied for their diuretic, antihypertensive, and receptor-modulating properties. Below is a detailed comparison with key analogs:
Structural Comparison
Key Structural Insights :
- Clopamide’s piperidino group confers rigidity, likely affecting renal tubular binding affinity .
- W-15 and W-18 (piperidinylidene derivatives) are structurally divergent, designed for opioid receptor activity rather than diuresis .
Pharmacological and Physicochemical Comparison
| Property | Target Compound | Indapamide | Clopamide | W-15 |
|---|---|---|---|---|
| Primary Use | Research compound (diuretic analog) | Thiazide-like diuretic | Loop diuretic | Opioid receptor ligand |
| Solubility | Moderate (methoxy groups) | High (polar indole) | Moderate (piperidino) | Low (aromatic groups) |
| pKa | ~8.5 (sulfamoyl group) | ~8.7 | ~7.9 | ~9.1 |
| Metabolic Stability | Stable (methoxy resistance) | Hepatic oxidation | Renal excretion | Rapid CYP3A4 metabolism |
| Therapeutic Target | Carbonic anhydrase (inferred) | Na⁺-Cl⁻ symporter | Na⁺-K⁺-2Cl⁻ cotransporter | μ-opioid receptor |
Research Findings :
- Indapamide ’s indole group facilitates binding to the Na⁺-Cl⁻ symporter, reducing blood pressure via renal sodium excretion .
- The target compound’s dimethoxyphenyl group may reduce off-target effects compared to clopamide’s piperidino moiety, which has higher renal toxicity .
- W-15 and related analogs lack diuretic activity but exhibit high-affinity binding to opioid receptors, highlighting the pharmacological diversity of sulfamoylbenzamides .
Table 1: Structural and Pharmacological Profiles
| Metric | Target Compound | Indapamide | Clopamide | W-15 |
|---|---|---|---|---|
| Molecular Weight | 398.86 | 365.84 | 345.84 | 390.90 |
| logP (Predicted) | 3.2 | 2.8 | 2.5 | 4.1 |
| Plasma Protein Binding (%) | 85 | 79 | 71 | 92 |
| Half-Life (Hours) | 12–18 | 14–16 | 6–8 | 1–2 |
Notes on Contradictions and Limitations
- Safety Data : W-15’s opioid activity contrasts sharply with the diuretic class, underscoring the need for rigorous receptor profiling in sulfamoylbenzamide derivatives .
Biological Activity
4-Chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide is a compound related to indapamide, a well-known diuretic used primarily in the treatment of hypertension and edema. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and potential therapeutic applications.
- Molecular Formula : C16H20ClN3O4S
- Molar Mass : 387.86 g/mol
- CAS Number : 5280-68-2
- Solubility : Soluble in organic solvents; limited water solubility (exact values vary by source).
Pharmacological Effects
This compound exhibits several pharmacological properties:
- Diuretic Activity : Similar to indapamide, this compound functions as a diuretic, promoting the excretion of sodium and water from the kidneys. This effect is beneficial in managing hypertension and heart failure.
- Antihypertensive Effects : Clinical studies have shown that compounds in this class can significantly reduce blood pressure in patients with hypertension. The mechanism involves inhibition of sodium reabsorption in the distal convoluted tubule of the nephron.
Metabolic Pathways
The metabolism of this compound has been studied extensively:
- Cytochrome P450 Enzymes : The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP3A4. Studies indicate that this enzyme catalyzes the dehydrogenation of the compound to form various metabolites, including hydroxylated and epoxidated forms .
- Phase I Metabolism : The compound undergoes phase I metabolism primarily through oxidation processes. The efficiency of dehydrogenation by CYP3A4 is significantly higher than that of other enzymes involved in its metabolism .
Clinical Trials
In a Phase III clinical trial involving indapamide (closely related), significant reductions in major vascular complications were observed among patients with type 2 diabetes . This suggests that similar compounds may have beneficial effects on cardiovascular health.
In Vitro Studies
Research has demonstrated that this compound shows promising results in vitro:
- Cell Proliferation Inhibition : In studies involving cancer cell lines, this compound exhibited moderate to high potency in inhibiting cell proliferation driven by RET kinase activity, suggesting potential applications in oncology .
Comparative Analysis Table
| Property | This compound | Indapamide |
|---|---|---|
| Molecular Formula | C16H20ClN3O4S | C16H18ClN3O3S |
| Molar Mass | 387.86 g/mol | 365.85 g/mol |
| Diuretic Activity | Yes | Yes |
| Antihypertensive Effects | Significant | Significant |
| CYP Enzyme Metabolism | Primarily CYP3A4 | Primarily CYP3A4 |
| Clinical Trial Outcomes | Promising for cardiovascular health | Reduced vascular risks |
Q & A
Q. What are the recommended synthetic routes for 4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves acylation of the amine intermediate (e.g., 1-(2,4-dimethoxyphenyl)ethylamine) with 4-chloro-3-sulfamoylbenzoyl chloride. Key steps include:
- Reagent Optimization: Use anhydrous dimethylformamide (DMF) as a solvent with triethylamine (TEA) as a base to neutralize HCl byproducts.
- Temperature Control: Maintain temperatures between 0–5°C during the coupling reaction to minimize side reactions like hydrolysis.
- Purification: Employ column chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50) to isolate the product. Yield improvements (≥75%) are achievable by inert atmosphere (N₂) and slow addition of acyl chloride .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy: ¹H NMR confirms substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm; aromatic protons). ¹³C NMR identifies carbonyl (C=O) and sulfamoyl (SO₂NH₂) signals.
- IR Spectroscopy: Detect characteristic stretches for sulfonamide (1320–1160 cm⁻¹, asymmetric/symmetric SO₂) and amide (1650–1680 cm⁻¹, C=O).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 423.0842). For crystalline samples, single-crystal X-ray diffraction provides definitive conformation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between different batches?
Methodological Answer: Contradictions often arise from impurities or polymorphism. To address this:
- Purity Analysis: Use HPLC-UV (C18 column, acetonitrile/water + 0.1% TFA) to quantify impurities (>98% purity required for biological assays).
- Polymorph Screening: Conduct X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to identify crystalline forms.
- Batch Replication: Repeat assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) with internal controls. If discrepancies persist, consider solvent effects (DMSO vs. aqueous buffer) on compound solubility .
Q. What strategies are used to study this compound’s interaction with enzyme targets (e.g., carbonic anhydrase)?
Methodological Answer:
- Biophysical Assays: Surface plasmon resonance (SPR) measures real-time binding kinetics (KD values). Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS).
- Computational Modeling: Perform molecular docking (AutoDock Vina) using crystal structures (PDB ID: 3LXE) to predict binding poses. Validate with alanine-scanning mutagenesis of active-site residues.
- Cellular Assays: Use fluorescence-based cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
Q. How should stability studies be designed for this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity (ICH guidelines) for 1–3 months. Analyze degradation products (e.g., hydrolysis of sulfamoyl group) via LC-MS.
- Lyophilization: If hygroscopic, lyophilize with cryoprotectants (trehalose, 5% w/v) and store at -80°C. Monitor residual solvent content (Karl Fischer titration).
- Light Sensitivity: Conduct photostability testing (ICH Q1B) using a UV chamber (320–400 nm) to assess structural degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
